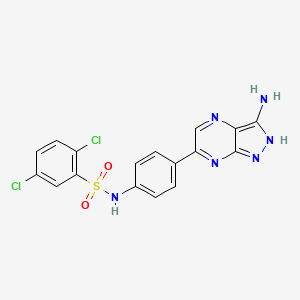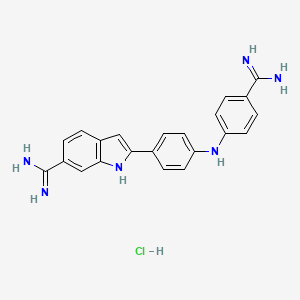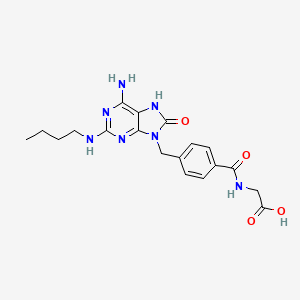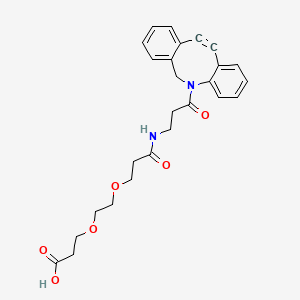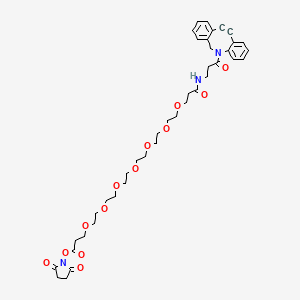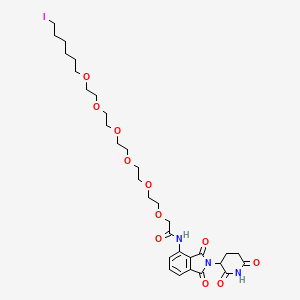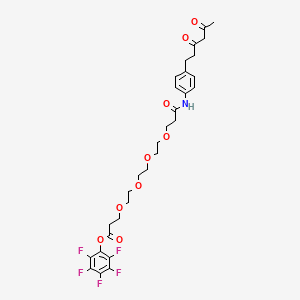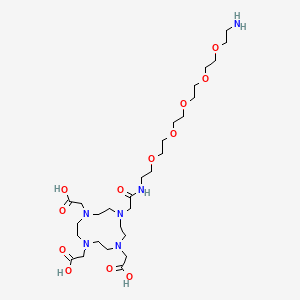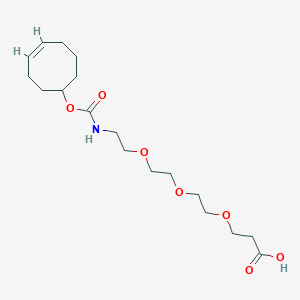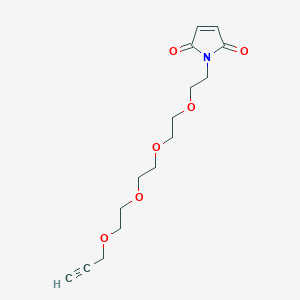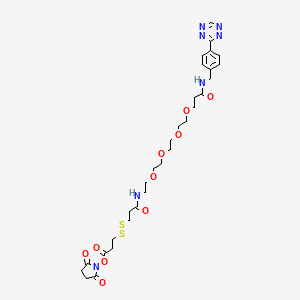
Tetrazine-PEG4-SS-NHS
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrazine-PEG4-SS-NHS is a cleavable linker used in the synthesis of antibody-drug conjugates. It is a click chemistry reagent containing a tetrazine group that can undergo an inverse electron demand Diels-Alder reaction with molecules containing trans-cyclooctene groups. This compound is particularly useful in bioconjugation applications due to its ability to form stable linkages under mild conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Tetrazine-PEG4-SS-NHS involves the conjugation of a tetrazine moiety with a polyethylene glycol chain and a succinimidyl ester. The reaction typically occurs in an organic solvent such as dimethyl sulfoxide or dimethylformamide. The reaction conditions often include mild temperatures and the presence of a base to facilitate the formation of the ester bond .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is usually purified through chromatographic techniques and characterized using spectroscopic methods .
Analyse Chemischer Reaktionen
Types of Reactions: Tetrazine-PEG4-SS-NHS primarily undergoes click chemistry reactions, specifically the inverse electron demand Diels-Alder reaction. This reaction is highly selective and occurs rapidly under mild conditions, making it ideal for bioconjugation .
Common Reagents and Conditions:
Reagents: Trans-cyclooctene, norbornene, cyclopropene
Conditions: Mild temperatures, aqueous or organic solvents, no need for catalysts or reducing agents.
Major Products: The major product of the reaction between this compound and trans-cyclooctene is a stable dihydropyridazine linkage. This product is highly stable and suitable for various bioconjugation applications .
Wissenschaftliche Forschungsanwendungen
Tetrazine-PEG4-SS-NHS has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the rapid and selective conjugation of biomolecules.
Biology: Facilitates the labeling and tracking of biomolecules in live cells and organisms.
Medicine: Integral in the development of antibody-drug conjugates for targeted cancer therapy.
Industry: Employed in the synthesis of complex bioconjugates for diagnostic and therapeutic applications .
Wirkmechanismus
The mechanism of action of Tetrazine-PEG4-SS-NHS involves the inverse electron demand Diels-Alder reaction. The tetrazine group reacts with strained alkenes such as trans-cyclooctene to form a stable dihydropyridazine linkage. This reaction is highly selective and occurs rapidly under mild conditions, making it suitable for bioconjugation in complex biological environments .
Vergleich Mit ähnlichen Verbindungen
- Methyltetrazine-PEG4-SS-NHS
- Tetrazine-PEG4-NHS ester
- Succinic anhydride
- SMCC (N-Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
- EMCS (6-Maleimidohexanoic acid N-hydroxysuccinimide ester) .
Comparison: this compound is unique due to its cleavable disulfide linker, which allows for controlled release of the conjugated molecule under reducing conditions. This feature is particularly advantageous in drug delivery applications where the release of the drug at the target site is crucial. Other similar compounds may not have this cleavable feature, making this compound more versatile in specific applications .
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[[3-oxo-3-[2-[2-[2-[2-[3-oxo-3-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methylamino]propoxy]ethoxy]ethoxy]ethoxy]ethylamino]propyl]disulfanyl]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H41N7O10S2/c38-25(32-21-23-1-3-24(4-2-23)30-35-33-22-34-36-30)7-11-43-13-15-45-17-18-46-16-14-44-12-10-31-26(39)8-19-48-49-20-9-29(42)47-37-27(40)5-6-28(37)41/h1-4,22H,5-21H2,(H,31,39)(H,32,38) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVJRYTCIZCBJRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCSSCCC(=O)NCCOCCOCCOCCOCCC(=O)NCC2=CC=C(C=C2)C3=NN=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H41N7O10S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
723.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
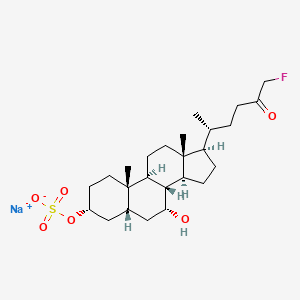
![3,6-bis[(E)-2-(1-methylpyridin-1-ium-2-yl)ethenyl]-9H-carbazole;diiodide](/img/structure/B8103988.png)
